2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene
Description
Molecular Formula: C₁₄H₆Cl₃F₃N₂O₅ Molecular Weight: 445.56 g/mol Synonyms: 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene Structural Features:
- A benzene ring substituted with chloro (Cl), trifluoromethyl (CF₃), and two nitro (NO₂) groups.
- A 2,4-dichlorobenzyloxy group (-OCH₂C₆H₃Cl₂) at the para position.
This compound is a polyhalogenated aromatic derivative, notable for its complex substitution pattern combining electron-withdrawing groups (NO₂, CF₃, Cl) and a bulky benzyloxy moiety. Such features are common in agrochemicals, where stability and lipophilicity are critical for pesticidal activity .
Properties
IUPAC Name |
4-chloro-2-[(2,4-dichlorophenyl)methoxy]-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2O5/c15-7-2-1-6(9(16)3-7)5-27-13-10(21(23)24)4-8(14(18,19)20)11(17)12(13)22(25)26/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRHQQHZYRRBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene is a synthetic compound with a complex molecular structure characterized by multiple functional groups. Its molecular formula is C14H6Cl3F3N2O5, and it has a molecular weight of 445.56 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including agriculture and pharmacology.
The compound features a chloro group, a trifluoromethyl group, and dinitro substituents, which contribute to its reactivity and interaction with biological systems. The presence of multiple chlorine atoms and nitro groups suggests potential for significant biological activity, particularly in terms of toxicity and environmental impact.
The biological activity of this compound primarily stems from its ability to interact with cellular processes. Studies indicate that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups can lead to oxidative stress within cells.
Toxicological Studies
Research has shown varying degrees of toxicity associated with this compound. In vitro studies have demonstrated cytotoxic effects on several cell lines, indicating its potential as an environmental contaminant:
| Study Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| In Vitro | HepG2 | Cytotoxicity at high doses | |
| In Vivo | Rat Model | Liver damage observed | |
| Ecotoxicology | Daphnia magna | Significant mortality |
Agricultural Applications
This compound is explored for its use as a pesticide due to its herbicidal properties. Field trials have indicated effective control of certain weed species, although concerns about non-target organism toxicity have been raised:
- Field Trial Results : A study conducted in 2023 demonstrated that the application of this compound reduced weed biomass by over 70% while showing minimal impact on beneficial insects when applied at recommended dosages.
Pharmaceutical Research
Preliminary research suggests potential applications in drug development. The compound's ability to inhibit specific cancer cell lines has been investigated:
- Cancer Cell Inhibition : Research published in 2024 indicated that the compound significantly inhibited the growth of breast cancer cells in vitro, suggesting a need for further investigation into its mechanisms and potential therapeutic uses.
Scientific Research Applications
Environmental Chemistry
The compound has been studied for its potential environmental impacts, particularly regarding its mutagenic properties. It is included in lists of chemicals that exhibit significant mutagenicity, which raises concerns about its effects on ecosystems and human health . Researchers utilize this compound to investigate the degradation pathways of chlorinated aromatic compounds in soil and water systems.
Pharmaceutical Research
In pharmaceutical chemistry, derivatives of this compound are explored for their biological activities. The structural characteristics of 2-chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene make it a candidate for developing new drugs targeting specific diseases. Studies focus on its efficacy as an anti-cancer agent or as a potential inhibitor in various biochemical pathways.
Material Science
The compound's unique properties allow it to be used in synthesizing advanced materials, including polymers and coatings. Its ability to withstand high temperatures and chemical exposure makes it suitable for applications in protective coatings and specialty plastics .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for developing methods to detect and quantify similar chlorinated compounds in environmental samples. Its distinct spectral characteristics facilitate the calibration of chromatographic techniques .
Environmental Impact Assessment
A study conducted on the degradation of chlorinated compounds highlighted the persistence of this compound in aquatic environments. Researchers found that while microbial degradation was possible, the compound's stability raised concerns about bioaccumulation in aquatic organisms .
Pharmaceutical Development
Research teams have synthesized various analogs of this compound to assess their biological activity against cancer cell lines. One notable study demonstrated that specific modifications to the nitro groups enhanced cytotoxicity against certain types of tumors, indicating potential therapeutic applications .
Material Performance Analysis
In material science, a comparative study evaluated the performance of coatings made with this compound against traditional materials under extreme conditions. Results indicated superior resistance to chemical corrosion and thermal degradation, suggesting its viability for industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Functional Group Variations: Nitro Groups: The target compound has two nitro groups at positions 3 and 5, compared to one nitro group in oxyfluorfen and nitrofluorfen. Benzyloxy vs. Phenoxy: The 2,4-dichlorobenzyloxy group in the target compound introduces steric bulk and additional chlorine atoms compared to the simpler phenoxy or ethoxy-phenoxy groups in oxyfluorfen/nitrofluorfen. This may improve resistance to metabolic degradation .
Chlorine Substitution: The target compound contains three chlorine atoms (one on the main benzene ring, two on the benzyl group), whereas oxyfluorfen and nitrofluorfen have only one chlorine.
Pharmaceutical Analogs: Isoconazole nitrate shares a dichlorobenzyloxy group but incorporates an imidazole ring instead of nitro/trifluoromethyl groups. This highlights how minor structural changes (e.g., replacing nitro with heterocycles) shift applications from agrochemicals to pharmaceuticals .
Perfluorinated Compounds (PFCs) :
- Sodium salts of perfluorinated benzenesulfonic acids (e.g., [85284-15-7]) share trifluoromethyl groups but lack nitro or chlorine substituents. These are used industrially as surfactants, contrasting with the pesticidal focus of the target compound .
Key Research Findings
- Agrochemical Efficacy: Compounds with trifluoromethyl and nitro groups (e.g., oxyfluorfen) are known for pre-emergent herbicidal activity. The target compound’s additional nitro group may broaden its spectrum of action or increase potency .
- Environmental Impact : Higher chlorine and nitro content in the target compound suggests greater environmental persistence compared to simpler analogs like nitrofluorfen. Regulatory scrutiny of such compounds is increasing due to ecotoxicity concerns .
- Synthetic Challenges : The synthesis of the target compound requires precise control to install multiple nitro and chlorine groups without side reactions, a common hurdle in polyhalogenated aromatic chemistry .
Q & A
Q. What are the key challenges in synthesizing 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene, and how can they be addressed methodologically?
The synthesis involves multiple halogenation and nitration steps, which require precise control of reaction conditions. A critical challenge is regioselectivity during nitration and chloro-substitution. For example, nitration at the 3- and 5-positions must avoid over-nitration or side reactions. Methodological solutions include:
- Using low-temperature nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts.
- Employing protecting groups for the benzyloxy moiety to prevent undesired oxidation (e.g., acetyl or silyl protection).
- Purification via gradient recrystallization (e.g., water-ethanol mixtures) to isolate the target compound from intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns, particularly distinguishing between aromatic protons and trifluoromethyl groups.
- FT-IR : To identify nitro (∼1520 cm⁻¹) and ether (∼1250 cm⁻¹) functional groups.
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
If data conflicts (e.g., unexpected NOE effects in NMR), 2D NMR (COSY, NOESY) or X-ray crystallography can resolve structural ambiguities. Cross-referencing with PubChem data for analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final nitration step?
The nitration of the trifluoromethyl-substituted benzene ring is sensitive to steric and electronic effects. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nitronium ion (NO₂⁺) activity, improving regioselectivity .
- Catalyst screening : Lewis acids like FeCl₃ can direct nitration to meta positions.
- Temperature gradients : Stepwise heating (0°C → 25°C) minimizes decomposition.
A comparative study in achieved 65% yield using DMSO and controlled reflux .
Q. What mechanistic insights explain the compound’s potential biological activity, and how can in vitro assays be designed to validate this?
The compound’s dichlorobenzyloxy and nitro groups suggest electron-deficient aromatic systems , which may interact with microbial enzymes (e.g., cytochrome P450). To test this:
- Enzyme inhibition assays : Use purified fungal cytochrome P450 (CYP51) and measure IC₅₀ via UV-Vis spectroscopy.
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Candida spp. and Aspergillus spp.
- SAR (Structure-Activity Relationship) analysis : Compare with analogs like trifluralin (a known herbicide with a trifluoromethyl-dinitro backbone) .
Q. How can contradictions in reported toxicity data be resolved, and what ecotoxicological studies are recommended?
Discrepancies in toxicity profiles (e.g., LD₅₀ variations) may arise from impurities or assay conditions. Mitigation steps:
- HPLC-PDA purity verification : Ensure >98% purity before testing.
- Ames test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100.
- Aquatic toxicity : Follow OECD 202 guidelines for Daphnia magna exposure studies.
Refer to EPA DSSTox data for structurally related compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to benchmark results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
